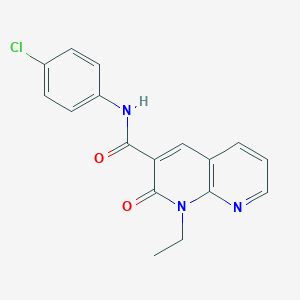

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, commonly known as CEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of naphthyridines and is synthesized through a multistep process.

Applications De Recherche Scientifique

Antibacterial Activity

- Synthesis and Antibacterial Evaluation : A study by Egawa et al. (1984) synthesized compounds similar to the query compound, focusing on their antibacterial activity. They found that certain compounds were more active than enoxacin, suggesting potential in developing new antibacterial agents [Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J. (1984)].

- Evaluation of Carboxylic Acid Esters, Carbonitriles, and Carboxamides : Santilli et al. (1975) synthesized and evaluated a series of carboxylic acid esters, carbonitriles, and carboxamides for their antibacterial properties, providing insights into the potential use of these compounds against bacterial infections [Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975)].

Structural Characterization

- Characterization of Cyclohexanecarboxamide Derivatives : Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including the 4-chlorophenyl variant. The study included elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies [Özer, C. K., Arslan, H., VanDerveer, D., & Külcü, N. (2009)].

Synthesis Methodologies

- Synthesis of Naphthyridine Derivatives : Kiely (1991) described a method for preparing ethyl naphthyridine-3-carboxylate, involving a process of masking, deprotonation, methylation, and regeneration of the C2,3 double bond [Kiely, J. (1991)].

- Novel Synthesis Approaches : Mogilaiah et al. (2003) explored the synthesis of azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and triazolo[4,3-a][1,8]naphthyridines, providing a framework for the synthesis of related compounds [Mogilaiah, K., Reddy, P., Rao, R., & Reddy, N. (2003)].

Cytotoxic Activity

- Carboxamide Derivatives and Cytotoxicity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their cytotoxic activity against various cancer cell lines, highlighting the potential use of these compounds in cancer treatment [Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003)].

Mécanisme D'action

In terms of pharmacokinetics, compounds with similar structures often show improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities can vary significantly depending on the specific structure of the compound .

Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, the presence of chlorine atoms in similar compounds, in conjunction with their low solubility and tendency to partition preferentially into the lipophilic phase, makes them highly toxic to higher organisms .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIADPTWWJWFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)

![1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2556169.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride](/img/structure/B2556171.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)

![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)